2-Amino-4-(4-bromophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrano ring, a benzothiazine ring, an amino group, a nitrile group, and a bromophenyl group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the bromophenyl group could increase its molecular weight and potentially its lipophilicity .Scientific Research Applications
Multicomponent Synthesis
The compound is used in the multicomponent synthesis of 2-amino-3-R-4-aryl-4H-pyranes derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. These syntheses involve three-component interactions with arylcarbaldehydes and active methylene nitriles, leading to either the target 2-amino-4H-pyrans or stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides) (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).
Novel Heterocyclic Synthesis
It plays a role in the efficient synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles. These heterocyclic compounds have potential applications in pharmacological studies (Kamal El‐Dean, Radwan, Zaki, & Abd ul‐Malik, 2018).
Antibacterial and Antifungal Activity
Derivatives of this compound have been synthesized for evaluation of their antibacterial and antifungal activities. The structures of these compounds were confirmed by various spectroscopic methods and their bioactivity was assessed (Lega, Chernykh, Zaprutko, Gzella, & Shemchuk, 2017).
Monoamine Oxidase Inhibitory Activity
2-Amino derivatives of benzothiazine have been evaluated for their inhibitory activity against monoamine oxidase A and B. These studies included the synthesis of new series of pyranobenzothiazines and their screening as selective inhibitors, providing insights into their potential therapeutic applications (Ahmad et al., 2019).
Ionic Liquid Catalysis
The compound is involved in ionic liquid-catalyzed syntheses, highlighting an eco-friendly and efficient approach for the construction of complex molecular scaffolds. These syntheses focus on the creation of derivatives with significant biological activities, such as anticancer properties (Nikalje et al., 2016).
Anticancer Scaffolds
Dihydropyrano[2,3-c]pyrazoles synthesized using this compound have been evaluated for their in vitro anticancer activity against various human cancer cell lines. These studies also include molecular docking to identify potential lead molecules for therapeutic applications (Nimbalkar et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, investigating its chemical reactivity, and studying its biological activity . This could lead to the development of new methods for its synthesis, the discovery of new reactions it can participate in, and potentially the identification of new biological targets it can interact with.
properties
IUPAC Name |
2-amino-4-(4-bromophenyl)-6-ethyl-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O3S/c1-2-24-16-6-4-3-5-14(16)18-19(28(24,25)26)17(15(11-22)20(23)27-18)12-7-9-13(21)10-8-12/h3-10,17H,2,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQBLOMWLJIHQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4-bromophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide |
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